Hexadeca-1,7-diene

Übersicht

Beschreibung

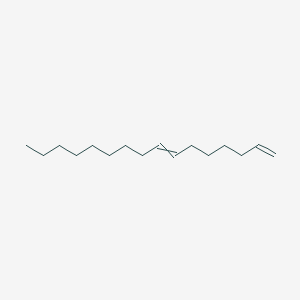

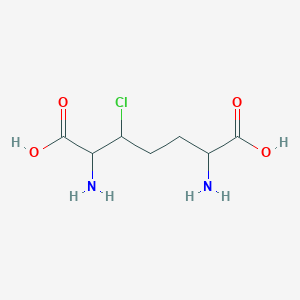

Hexadeca-1,7-diene is a chemical compound with the molecular formula C16H30 . It has an average mass of 222.409 Da and a monoisotopic mass of 222.234756 Da .

Molecular Structure Analysis

This compound contains a total of 45 bonds, including 15 non-hydrogen bonds, 2 multiple bonds, 12 rotatable bonds, and 2 double bonds . The 3D chemical structure image of this compound is based on the ball-and-stick model .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, the concept of Frontier Molecular Orbitals (FMOs) has been used to describe the reactivity of large systems like this compound . FMOs pinpoint the locality of chemical bonds that are chemically reactive because of the associated orbital energies .Physical And Chemical Properties Analysis

This compound has a boiling point of 283.7ºC at 760 mmHg and a density of 0.79g/cm3 . Its molecular weight is 222.41 .Wissenschaftliche Forschungsanwendungen

Chiral Diene Ligand : Hexadeca-1,7-diene is used as a novel steering ligand for Rh(I)-catalyzed asymmetric conjugated additions, offering new directions in designing chiral diene ligands (Hu, Zhuang, Cao, & Du, 2009).

Pheromone Synthesis : It has potential in novel pheromone syntheses due to its selective monosubstitution reaction. This is significant in the synthesis of sex pheromones for various insects (Moret, Desponds, & Schlosser, 1991).

Natural Pheromone Standards : Hexadecadien-1-ol and its derivatives, closely related to this compound, are used as authentic standards for determining the configuration of natural pheromones, such as those of the persimmon fruit moth (Nishida et al., 2003).

Wacker Oxidation Catalyst : It plays a role in the catalytic conversion into acetone in an aqueous solution of (PhCN)2PdCl2, CuCl2, and CuCl, demonstrating its importance in organic synthesis (Hamilton, Mitchell, & Rooney, 1981).

Cannabinoid Precursors : It can be efficiently prepared from salicylaldehyde and reacted with diethyl thiophosphite to form substituted chromans, which are potential precursors to cannabinoids (Healy, Parsons, & Rawlinson, 2008).

Plastics and Synthetic Rubbers : Diene compounds, including hexadienes, are important products in the manufacture of plastics and synthetic rubbers. They may be used to prepare substituted cyclopentenes (Vaabel, Kaliberdo, Dubenkova, & Kuvakina, 1974).

Diels-Alder Reaction : Hexafluorobicyclo[2,2,0]hexa-2,5-diene, a compound structurally similar to this compound, is an active dienophile in the Diels-Alder reaction, a key reaction in organic chemistry (Barlow, Haszeldine, & Hubbard, 1971).

Surface Chemistry Studies : The chemical properties of diene molecules like 1,6-heptadiene and 1,7-octadiene, which are structurally related to this compound, have been studied for their interaction with surfaces, contributing to our understanding of surface chemistry (Shachal, Manassen, & Ter-Ovanesyan, 1997).

Eigenschaften

IUPAC Name |

hexadeca-1,7-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGUVFWOQHIDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408579 | |

| Record name | 1,7-Hexadecadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125110-62-5 | |

| Record name | 1,7-Hexadecadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B47571.png)

![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)